Uty HY Peptide (246-254) (TFA)

描述

BenchChem offers high-quality Uty HY Peptide (246-254) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uty HY Peptide (246-254) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

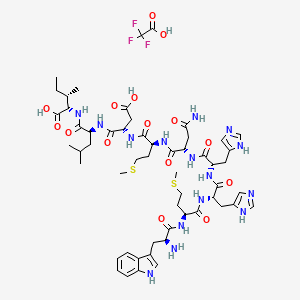

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H77N15O13S2.C2HF3O2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34;3-2(4,5)1(6)7/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81);(H,6,7)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHXUHOVPVSXPS-OZRRYZDHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H78F3N15O15S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Uty HY Peptide (246-254) (TFA)

Core Concepts

Uty HY Peptide (246-254) is a specific, nine-amino-acid-long segment, or epitope, derived from the "ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome" (UTY) protein.[1][2][3] This peptide is significant in immunology as a male-specific minor histocompatibility antigen, denoted as H-Y.[1][3][4] In murine models, it is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule H2-Db.[2][5][4][6] This presentation allows the immune system, specifically cytotoxic T-lymphocytes (CTLs), to recognize and target male cells.

The designation (TFA) indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. This is a result of the purification process, which commonly uses trifluoroacetic acid in High-Performance Liquid Chromatography (HPLC).[2] The presence of TFA as a counterion can influence the peptide's net weight and enhance its solubility in aqueous solutions, though it is not typically found to interfere with most standard in vitro assays.[2]

The primary application of Uty HY Peptide (246-254) is in the study of T-cell mediated immune responses. It is a critical tool for investigating transplantation immunology, particularly in the context of graft-versus-host disease (GVH) where immune mismatches outside of the major MHC loci can cause rejection.[7][8] Furthermore, it serves as a model antigen in cancer immunotherapy research, for example, in studies involving the male-specific MB49 bladder cancer cell line, to track anti-tumor CD8+ T-cell responses.[9][10][11]

Quantitative and Physicochemical Data

The properties of the Uty HY Peptide (246-254) are summarized below. Note that molecular weight and formula differ between the free peptide and its common TFA salt form.

| Property | Value | Source(s) |

| Amino Acid Sequence | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH (WMHHNMDLI) | [2][12][13] |

| Alternate C-Terminus | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-NH2 (Amide) | [4][7] |

| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂ (Free Peptide) | [2][12][] |

| Molecular Weight | ~1196.4 g/mol (Free Peptide) | [2][12][] |

| TFA Salt Formula | C₅₅H₇₈F₃N₁₅O₁₅S₂ (Example with one TFA molecule) | [15][16] |

| TFA Salt Molecular Weight | ~1310.42 g/mol (Example with one TFA molecule) | [15] |

| Purity (Typical) | >95% (as determined by HPLC) | [7][12] |

| Appearance | Lyophilized white powder | [2][12] |

| MHC Restriction (Mouse) | H2-Db | [2][5][4] |

| Solubility | Soluble in water (e.g., 12.5 mg/mL) and PBS (e.g., 100 mg/mL with ultrasonication).[15] | [15] |

| Storage Conditions | Store lyophilized powder at -20°C or -80°C for long-term stability.[2][15] | [2][15] |

Signaling and Experimental Workflows

Antigen Processing and Presentation Pathway

The Uty HY peptide is an endogenous antigen, meaning it is processed and presented by male cells to the immune system. The pathway begins with the degradation of the full-length UTY protein by the immunoproteasome, a specialized form of the proteasome that is efficient at generating peptides suitable for MHC class I binding.[17][18] The resulting WMHHNMDLI peptide is transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the peptide binds to the peptide-binding groove of a newly synthesized, unstable MHC class I molecule (H2-Db in mice). This binding stabilizes the MHC molecule, which is then transported to the cell surface for presentation to CD8+ T-cells.[6]

Figure 1: Uty HY (246-254) Antigen Presentation Pathway.

Experimental Workflow: Quantifying T-Cell Response

A common use for the Uty peptide is to quantify the magnitude of a male-specific CD8+ T-cell response. This is often done following an intervention, such as vaccination or immunotherapy in a tumor model. The workflow involves isolating immune cells (splenocytes) from experimental animals, stimulating them with the Uty peptide, and measuring the response using methods like ELISpot or flow cytometry.

Figure 2: Experimental Workflow for T-Cell Response Analysis.

Key Experimental Protocols

Protocol 4.1: IFN-γ ELISpot Assay

This protocol is adapted from studies measuring Uty-specific T-cell responses in mice with MB49 bladder tumors.[10][11]

-

Plate Coating: Coat a 96-well ELISpot plate (e.g., Multiscreen-HA) with an anti-mouse IFN-γ monoclonal antibody (e.g., clone R4-6A2) overnight at 4°C.

-

Washing and Blocking: Wash the plate with sterile PBS and block with cell culture medium containing 10% Fetal Bovine Serum for at least 1 hour at 37°C.

-

Cell Plating: Harvest splenocytes from immunized/experimental mice. Plate 1 x 10⁵ to 3 x 10⁵ splenocytes per well.

-

Peptide Stimulation: Add Uty HY (246-254) peptide to the wells at a final concentration of 0.5-1.0 µg/mL.[10][11] As a negative control, add medium alone.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[10][11]

-

Detection:

-

Wash the plate thoroughly to remove cells.

-

Add a biotinylated anti-mouse IFN-γ detection antibody (e.g., clone XMG1.2) and incubate for 2 hours at room temperature.[10]

-

Wash the plate and add streptavidin-alkaline phosphatase (Streptavidin-AP). Incubate for 1 hour.[10]

-

Wash again and develop the spots by adding a suitable substrate (e.g., BCIP/NBT or AEC).

-

-

Analysis: Stop the development reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. The Uty-specific response is calculated by subtracting the spot count in control wells from the peptide-stimulated wells.[10][11]

Protocol 4.2: Tetramer Staining and Flow Cytometry

This protocol is used to directly visualize and enumerate Uty-specific CD8+ T-cells.[9][11]

-

Cell Preparation: Prepare a single-cell suspension of lymphocytes from the spleen or tumor tissue of experimental mice. A typical starting number is 1-2 x 10⁶ cells per sample.

-

Tetramer Staining:

-

Resuspend cells in FACS buffer (PBS with 2% FBS).

-

Add a PE-conjugated H-2Db/WMHHNMDLI dextramer or tetramer at the manufacturer's recommended concentration.[11]

-

Incubate in the dark for 10-15 minutes at room temperature.

-

-

Surface Antibody Staining:

-

Without washing, add a cocktail of fluorescently-conjugated antibodies against cell surface markers. A typical panel includes an anti-mouse CD8α antibody (e.g., clone 53-6.7) and a viability dye to exclude dead cells.[11]

-

Incubate in the dark for 20-30 minutes on ice.

-

-

Washing: Wash the cells 1-2 times with FACS buffer by centrifugation.

-

Acquisition: Resuspend the final cell pellet in FACS buffer and acquire the samples on a flow cytometer.

-

Analysis:

-

Gate on live, single cells.

-

From the live singlet population, gate on CD8+ cells.

-

Within the CD8+ population, quantify the percentage of cells that are positive for the H-2Db/WMHHNMDLI tetramer.[9] This percentage represents the frequency of Uty-specific CD8+ T-cells.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Epitopes | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]

- 5. Uty HY Peptide (246-254), mouse - 1 mg [eurogentec.com]

- 6. MHC Related Products, MHC Peptides, Mouse MHC (H-2), Human MHC (HLA) [biosyn.com]

- 7. Uty HY Peptide (246-254) Mouse - SB PEPTIDE [sb-peptide.com]

- 8. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]

- 12. genscript.com [genscript.com]

- 13. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactivi.ro [reactivi.ro]

- 16. keyorganics.net [keyorganics.net]

- 17. researchgate.net [researchgate.net]

- 18. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Uty HY Peptide (246-254) in Immune Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a minor histocompatibility antigen (mHA) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2] As a male-specific antigen, it plays a crucial role in the immune responses associated with transplantation, particularly in graft-versus-host disease (GVHD) and graft rejection when there is a sex mismatch between donor and recipient (e.g., a male donor for a female recipient).[3][4] This guide provides a detailed overview of the mechanism of action of the Uty HY peptide (246-254), focusing on its interaction with the immune system, the signaling pathways it triggers, and the experimental protocols used to study these interactions.

Core Mechanism of Action: T-Cell Recognition of a Minor Histocompatibility Antigen

The immunogenicity of the Uty HY peptide (246-254) is rooted in its presentation by Major Histocompatibility Complex (MHC) class I molecules.[5] The fundamental steps of its mechanism of action are as follows:

-

Antigen Processing and Presentation: The Uty protein, like other intracellular proteins, is processed by the proteasome into smaller peptides.[5] The Uty HY peptide (246-254) is one such peptide. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[5]

-

MHC Class I Binding: Inside the endoplasmic reticulum, the Uty HY peptide (246-254) binds to the peptide-binding groove of MHC class I molecules. In mice, this peptide is specifically presented by the H2-Db molecule.[1][2] In humans, a UTY-derived peptide has been identified as an H-Y epitope restricted by HLA-B*07:02.[6]

-

Cell Surface Presentation: The peptide-MHC (pMHC) complex is then transported to the cell surface of antigen-presenting cells (APCs) and other nucleated cells.[7]

-

T-Cell Receptor (TCR) Recognition: The pMHC complex is recognized by the T-cell receptors (TCRs) of cytotoxic T lymphocytes (CTLs), which are typically CD8+ T cells.[5] This recognition is highly specific to the combination of the particular peptide and the MHC allele.

-

T-Cell Activation and Effector Function: Successful binding of the TCR to the pMHC complex, along with co-stimulatory signals, initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs.[8] These effector CTLs can then recognize and kill any cells presenting the Uty HY peptide (246-254) on their surface, such as male-derived cells in a female recipient.

This process is central to the phenomenon of GVHD, where donor T-cells attack the recipient's tissues, and in the rejection of male solid organ grafts by female recipients.[9]

Quantitative Data

While specific quantitative data for the Uty HY peptide (246-254) is often context-dependent and found within specific research articles, the following table summarizes the types of quantitative data that are crucial for characterizing its immune activity.

| Parameter | Typical Range/Units | Significance |

| MHC Binding Affinity (KD) | nM to µM | Measures the stability of the peptide-MHC complex. Higher affinity often correlates with stronger immunogenicity. |

| T-Cell Proliferation | Stimulation Index (SI) or % of dividing cells | Indicates the extent of clonal expansion of peptide-specific T-cells. |

| Cytokine Production | pg/mL or IU/mL | Measures the effector function of activated T-cells (e.g., IFN-γ, TNF-α). |

| Cytotoxicity (% Lysis) | % | Quantifies the ability of CTLs to kill target cells presenting the peptide. |

Note: Specific values for Uty HY peptide (246-254) would require access to and compilation from multiple primary research publications.

Experimental Protocols

The study of the Uty HY peptide (246-254) involves several key experimental protocols to elucidate its mechanism of action.

Peptide-MHC Binding Assay

Objective: To quantify the binding affinity of the Uty HY peptide (246-254) to its restricting MHC molecule (e.g., H2-Db).

Methodology:

-

Recombinant MHC Production: Soluble MHC class I molecules are produced in bacterial or insect cell expression systems.

-

Competition Assay: A known high-affinity fluorescently labeled peptide is incubated with the recombinant MHC molecules in the presence of varying concentrations of the Uty HY peptide (246-254).

-

Quantification: The displacement of the fluorescent peptide by the Uty HY peptide is measured using techniques like fluorescence polarization or a high-throughput ELISA-based assay.[10] The concentration of the Uty HY peptide that causes 50% inhibition of the fluorescent peptide's binding (IC50) is determined and used to calculate the binding affinity.

T-Cell Proliferation Assay

Objective: To measure the proliferation of T-cells in response to stimulation with the Uty HY peptide (246-254).

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from a relevant animal model (e.g., a female mouse immunized with male cells).[11]

-

Cell Culture: The cells are cultured in the presence of the Uty HY peptide (246-254).

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into the DNA of dividing cells is measured.

-

CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) before culture. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the dye is measured by flow cytometry.

-

ELISpot Assay for Cytokine Release

Objective: To quantify the number of peptide-specific T-cells secreting a particular cytokine (e.g., IFN-γ).

Methodology:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Cell Incubation: Isolated PBMCs or splenocytes are added to the wells along with the Uty HY peptide (246-254) and incubated.

-

Detection: After incubation, cells are washed away, and a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, which results in the formation of colored spots at the locations of cytokine-secreting cells.

-

Analysis: The spots are counted using an automated ELISpot reader.

Peptide-MHC Tetramer Staining

Objective: To directly visualize and quantify peptide-specific T-cells.[12]

Methodology:

-

Tetramer Synthesis: Soluble pMHC complexes (Uty HY peptide + H2-Db) are biotinylated and conjugated to a fluorochrome-labeled streptavidin molecule, forming a tetrameric structure.[13]

-

Cell Staining: Isolated PBMCs or splenocytes are incubated with the fluorescently labeled pMHC tetramer, along with antibodies for cell surface markers like CD8.

-

Flow Cytometry Analysis: The percentage of CD8+ T-cells that bind to the tetramer is determined by flow cytometry.[13]

Signaling Pathways and Visualizations

Upon successful recognition of the Uty HY peptide (246-254)-MHC complex by the TCR, a complex intracellular signaling cascade is initiated within the CD8+ T-cell, leading to its activation.

Caption: TCR signaling cascade upon recognition of the Uty HY peptide-MHC complex.

Caption: A typical experimental workflow for studying T-cell responses to the Uty HY peptide.

Caption: Logical relationship for the immunogenicity of the Uty HY peptide in transplantation.

Conclusion

The Uty HY peptide (246-254) serves as a critical model for understanding the mechanisms of minor histocompatibility antigen-driven immune responses. Its action is a classic example of MHC class I-restricted T-cell recognition, leading to potent cytotoxic effects. A thorough understanding of its interaction with the immune system, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapies aimed at modulating immune responses in transplantation and potentially in cancer immunotherapy. The visualization of the associated signaling pathways and experimental workflows provides a clear framework for researchers and drug development professionals in this field.

References

- 1. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]

- 2. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]

- 3. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]

- 4. Mechanisms of minor histocompatibility antigen immunogenicity: the role of infinitesimal versus structurally profound polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minor histocompatibility antigen - Wikipedia [en.wikipedia.org]

- 6. The male-specific histocompatibility antigen, H-Y: a history of transplantation, immune response genes, sex determination and expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. Determining MHC Restriction of T-cell Responses | Springer Nature Experiments [experiments.springernature.com]

- 9. Minor histocompatibility antigens: presentation principles, recognition logic and the potential for a healing hand. | Joyce Lab [vumc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. viraxbiolabs.com [viraxbiolabs.com]

- 12. Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ruo.mbl.co.jp [ruo.mbl.co.jp]

The Role of Uty HY Peptide (246-254) in T-Cell Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254) is a minor histocompatibility antigen (mHAg) that plays a crucial role in T-cell mediated immune responses, particularly in the context of organ and hematopoietic stem cell transplantation. As a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), it is a key target for the female immune system in response to male cells or tissues. This technical guide provides an in-depth overview of the Uty HY peptide's function in T-cell recognition, detailing its biochemical properties, the experimental methodologies used to study its immunogenicity, and the signaling pathways it triggers upon T-cell receptor engagement.

Core Concepts of Uty HY Peptide (246-254) Recognition

The immune recognition of the Uty HY peptide is a highly specific process involving the presentation of the peptide by a Major Histocompatibility Complex (MHC) class I molecule to a cognate T-cell receptor (TCR) on a CD8+ cytotoxic T-lymphocyte (CTL).

Peptide Characteristics:

-

Origin: Derived from the mouse Uty protein (amino acids 246-254).[1][2][3]

-

MHC Restriction: Presented by the H2-Db MHC class I allele in mice.[1][2][3][4]

The Uty HY (246-254) peptide is considered an immunodominant epitope in the anti-HY immune response in H2-Db mice, meaning it elicits a strong and prevalent T-cell response compared to other peptides derived from Y-chromosome encoded proteins.[1][5]

Quantitative Analysis of Uty HY (246-254) Function

The interaction between the Uty HY peptide, the H2-Db molecule, and the specific TCR is characterized by its binding affinity and the subsequent activation of the T-cell. While the high affinity of this interaction is frequently cited, specific quantitative values are not consistently reported in the literature. The following tables summarize the key quantitative parameters and provide context from relevant studies.

Table 1: Peptide-MHC Binding Affinity

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | Not explicitly reported in the literature. Described as a high-affinity interaction. | RMA-S Stabilization Assay |

Table 2: T-Cell Activation

| Parameter | Value | Method | Reference |

| Half-maximal Effective Concentration (EC50) | Not explicitly reported in the literature. Uty-specific T-cells show robust activation. | IFN-γ ELISpot, Intracellular Cytokine Staining, In vivo CTL assays | [6][7] |

Table 3: Cognate T-Cell Receptor (TCR)

| TCR Chain | Sequence | Method | Reference |

| TCR α-chain | Not explicitly reported in the literature. | TCR Sequencing | N/A |

| TCR β-chain | Not explicitly reported in the literature. | TCR Sequencing | N/A |

Experimental Protocols

The study of Uty HY peptide (246-254) immunogenicity relies on a set of well-established experimental protocols. Below are detailed methodologies for key assays.

Peptide-MHC Class I Stabilization Assay (RMA-S Assay)

This assay is used to determine the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.

Principle: RMA-S cells are deficient in the Transporter associated with Antigen Processing (TAP), leading to a low number of surface MHC class I molecules, which are unstable in the absence of a bound peptide. Exogenous peptides that can bind to the MHC molecules will stabilize them on the cell surface, and this increase in surface MHC can be quantified by flow cytometry.

Protocol:

-

Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Peptide Preparation: Dissolve the Uty HY (246-254) peptide (WMHHNMDLI) in DMSO to create a stock solution (e.g., 10 mg/mL) and then dilute to the desired concentrations in serum-free RPMI-1640.

-

Incubation:

-

Seed RMA-S cells in a 96-well plate at a density of 2 x 105 cells/well.

-

Incubate the cells at 26°C overnight to allow for the accumulation of empty MHC class I molecules on the cell surface.

-

Add serial dilutions of the Uty HY peptide to the wells. Include a positive control peptide known to bind H2-Db and a negative control (no peptide).

-

Incubate the plate at 37°C for 4 hours to allow for peptide binding and MHC stabilization.

-

-

Staining:

-

Wash the cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Stain the cells with a fluorescently labeled anti-H2-Db antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on live cells and measuring the mean fluorescence intensity (MFI) of H2-Db staining.

-

The increase in MFI correlates with the peptide's ability to bind and stabilize H2-Db.

-

T-Cell Proliferation Assay (CFSE Assay)

This assay measures the proliferation of Uty HY-specific T-cells in response to antigen stimulation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is equally distributed between daughter cells, resulting in a halving of the fluorescence intensity with each generation. This allows for the tracking of cell proliferation by flow cytometry.

Protocol:

-

T-Cell Isolation: Isolate splenocytes from a female C57BL/6 mouse previously immunized with male splenocytes.

-

CFSE Labeling:

-

Resuspend the splenocytes at a concentration of 1-2 x 107 cells/mL in PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding an equal volume of cold complete RPMI-1640 with 10% FBS.

-

Wash the cells three times with complete RPMI-1640.

-

-

Co-culture:

-

Plate CFSE-labeled splenocytes in a 96-well plate at 2 x 105 cells/well.

-

Add irradiated male splenocytes (as antigen-presenting cells) at a 1:1 ratio.

-

As a positive control, stimulate cells with a mitogen like Concanavalin A. As a negative control, use irradiated female splenocytes.

-

Incubate the plate for 3-5 days at 37°C.

-

-

Staining and Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a TCR specific for the Uty HY/H2-Db complex (if available).

-

Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.

-

Proliferation is visualized as a series of peaks with progressively lower CFSE fluorescence.

-

Cytokine Release Assay (IFN-γ ELISpot)

This assay quantifies the number of Uty HY-specific T-cells that secrete IFN-γ upon antigen recognition.

Principle: The ELISpot (Enzyme-Linked ImmunoSpot) assay captures cytokines secreted by individual cells onto a membrane pre-coated with a specific capture antibody. The captured cytokine is then detected with a second, biotinylated antibody and a streptavidin-enzyme conjugate, resulting in a visible spot for each cytokine-secreting cell.

Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Cell Plating:

-

Wash the plate and block with complete RPMI-1640 medium.

-

Isolate splenocytes from an immunized female mouse.

-

Add 2-5 x 105 splenocytes per well.

-

Stimulate the cells with the Uty HY (246-254) peptide at an optimal concentration (e.g., 1-10 µg/mL).

-

Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Detection:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP). Incubate for 1 hour.

-

Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP).

-

-

Analysis:

-

Stop the reaction by washing with water once spots have developed.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Signaling Pathways and Logical Relationships

The recognition of the Uty HY (246-254) peptide presented by H2-Db on an antigen-presenting cell (APC) by the TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and differentiation into cytotoxic T-lymphocytes.

Caption: T-cell receptor signaling cascade initiated by Uty HY (246-254)/H2-Db recognition.

Caption: Experimental workflow for characterizing Uty HY (246-254) immunogenicity.

Conclusion

The Uty HY (246-254) peptide is a critical component in the study of minor histocompatibility antigens and their role in transplantation immunology. Its immunodominance and high affinity for the H2-Db molecule make it a potent stimulus for CD8+ T-cell responses. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of T-cell recognition and to evaluate the efficacy of novel immunomodulatory therapies. Further research to precisely quantify the binding kinetics and T-cell activation thresholds, as well as to characterize the specific TCR repertoire, will undoubtedly provide deeper insights into the fundamental mechanisms of immune surveillance and allorecognition.

References

- 1. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deconstructing the peptide-MHC specificity of T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]

- 4. jpt.com [jpt.com]

- 5. Identification of the immunodominant HY H2-D(k) epitope and evaluation of the role of direct and indirect antigen presentation in HY responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The ubiquitin-like modifier FAT10 is not essential for MHC-I antigen presentation [frontiersin.org]

Uty HY Peptide (246-254): An In-Depth Technical Guide on a Key Minor Histocompatibility Antigen

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), a nonamer with the amino acid sequence WMHHNMDLI, is a significant minor histocompatibility antigen (mHAg) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2][][4][5] As a male-specific antigen, it is recognized by the female immune system in instances of hematopoietic stem cell transplantation (HSCT) from male donors to female recipients, playing a crucial role in graft-versus-host disease (GVHD) and graft-versus-leukemia (GVL) effects. This technical guide provides a comprehensive overview of the Uty HY peptide (246-254), including its immunological properties, the experimental protocols used for its study, and the signaling pathways it triggers.

Immunological Properties

The Uty HY peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice.[4][5] This presentation to CD8+ cytotoxic T lymphocytes (CTLs) makes it a primary target for the female immune response against male cells. The generation and presentation of this specific peptide are dependent on the immunoproteasome, highlighting the specialized antigen processing pathways involved.[6]

T-Cell Recognition and Response

The recognition of the Uty HY peptide (246-254) by the T-cell receptor (TCR) on CD8+ T cells is a critical event in the initiation of an immune response. This interaction, along with co-stimulation, triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into effector CTLs. These CTLs are then capable of recognizing and eliminating male target cells presenting the Uty HY peptide.

Quantitative Data Summary

| Parameter | Description | Typical Range/Value | References |

| MHC Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of the bond between the peptide and the MHC molecule. A lower Kd indicates higher affinity. | nM to µM range | N/A |

| IC50 (Cytotoxicity Assay) | The concentration of effector cells or peptide required to induce 50% lysis of target cells. | Varies depending on effector to target ratio and cell types. | N/A |

| Percentage of Specific T-Cells | The frequency of CD8+ T cells specific for the Uty HY peptide, often measured by tetramer staining. | Can range from <0.1% in naive animals to >10% after immunization. | N/A |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the Uty HY peptide (246-254). Below are representative protocols for key experiments.

In Vivo Cytotoxicity Assay

This assay measures the ability of Uty HY-specific CTLs to kill target cells in a living organism.

Protocol:

-

Target Cell Preparation:

-

Isolate splenocytes from a female mouse (syngeneic to the effector cells).

-

Divide the splenocytes into two populations.

-

Pulse one population with the Uty HY peptide (246-254) at a concentration of 1-10 µg/mL for 1 hour at 37°C. The other population serves as an unpulsed control.

-

Label the peptide-pulsed and unpulsed populations with high and low concentrations of a fluorescent dye (e.g., CFSE), respectively.

-

-

Effector Cell Generation:

-

Immunize female mice with male splenocytes or the Uty HY peptide (246-254) adjuvanted with a suitable adjuvant (e.g., CpG oligodeoxynucleotides).

-

-

Adoptive Transfer and Analysis:

-

Co-inject the labeled target cell populations into the immunized female mice.

-

After a defined period (e.g., 18-24 hours), harvest the spleens or lymph nodes.

-

Analyze the ratio of the two labeled populations by flow cytometry to determine the percentage of specific killing.

-

Tetramer Staining for Uty HY-Specific T-Cells

This technique allows for the direct visualization and quantification of T cells specific for the Uty HY peptide.

Protocol:

-

Cell Preparation:

-

Obtain peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized or naive mice.

-

-

Staining:

-

Incubate the cells with a fluorescently labeled H-2Db tetramer folded with the Uty HY peptide (246-254).

-

Co-stain with antibodies against surface markers such as CD8 and CD3.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for the Uty HY-H-2Db tetramer.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the Uty HY peptide (246-254).

T-Cell Receptor (TCR) Signaling Pathway

Caption: TCR signaling upon Uty HY peptide recognition.

Experimental Workflow for Uty HY-Specific T-Cell Characterization

Caption: Workflow for Uty HY T-cell analysis.

Conclusion

The Uty HY peptide (246-254) serves as a critical model antigen for studying the fundamental principles of T-cell immunology, particularly in the context of transplantation and GVHD. Its male-specific expression and defined MHC restriction make it an invaluable tool for dissecting the mechanisms of immune recognition and tolerance. A thorough understanding of its characteristics, coupled with robust experimental methodologies, is essential for the development of novel therapeutic strategies aimed at modulating immune responses in clinical settings. Further research to precisely quantify its binding kinetics and cytotoxic potential will undoubtedly contribute to advancing the fields of immunology and drug development.

References

An In-Depth Technical Guide to the Uty HY Peptide (246-254)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and immunological significance of the Uty HY peptide (246-254), a key minor histocompatibility antigen. It includes detailed experimental protocols and visual representations of associated biological pathways to support further research and therapeutic development.

Introduction and Discovery

The Uty HY peptide (246-254) is a nonameric peptide with the amino acid sequence WMHHNMDLI.[1][2][3] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein.[4][5][6] This peptide is a male-specific minor histocompatibility (H-Y) antigen, meaning it can elicit an immune response when male cells or tissues are transplanted into a genetically identical (syngeneic) female recipient.[4][5]

The discovery of this peptide was a significant advancement in understanding the molecular basis of graft rejection in sex-mismatched transplantation. Early studies identified male-specific antigens recognized by female T cells, and the Uty-derived peptide was identified as an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[5][7] This specific recognition by cytotoxic T lymphocytes (CTLs) is a critical factor in the complex interplay of graft-versus-host disease (GVHD) and the beneficial graft-versus-leukemia (GVL) effect.[8][9][10][11]

Physicochemical Properties

A summary of the key physicochemical properties of the mouse Uty HY (246-254) peptide is presented in Table 1.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI) | [1][2][3] |

| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂ | [1][3] |

| Molecular Weight | 1196.4 g/mol | [1][3] |

| Source | Synthetic | [1][3] |

| Purity (typical) | >95% (via HPLC) | [2] |

| Form | Lyophilized powder | [2] |

| Storage | -20°C | [2] |

Immunological Characteristics

The Uty HY (246-254) peptide is a crucial target for the adaptive immune system in the context of sex-mismatched transplantation.

MHC Restriction and T-Cell Recognition

Role in Transplantation Immunology

Graft-versus-Host Disease (GVHD): In female-to-male hematopoietic stem cell transplantation, donor-derived female T cells can recognize the Uty HY peptide presented on the recipient's male cells, leading to an alloimmune response that can contribute to GVHD.[12]

Graft-versus-Leukemia (GVL) Effect: The expression of the Uty gene in certain hematologic malignancies makes the Uty HY peptide a target for donor CTLs.[8][9][10][11] This targeted killing of leukemia cells is a primary mechanism of the beneficial GVL effect, which is crucial for preventing relapse after transplantation.[8][9][10][11] The modest expression of UTY on host epithelial cells suggests that anti-UTY-specific T cells may mediate a GVL effect with a reduced risk of severe GVHD.[8]

Antigen Processing and Presentation Pathway

The generation and presentation of the Uty HY (246-254) peptide involve a series of intracellular events, with a key role played by the immunoproteasome.

The Uty protein, like other intracellular proteins, is targeted for degradation by the proteasome. The immunoproteasome, an isoform of the proteasome induced by inflammatory signals, plays a critical role in generating the correct peptide epitope for MHC class I presentation. The resulting peptide fragments, including Uty HY (246-254), are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[7] Within the ER, the peptide is loaded onto the H2-Db molecule, a process facilitated by the peptide-loading complex. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.

T-Cell Receptor Signaling Pathway

Upon recognition of the Uty HY (246-254)-H2-Db complex, the T-cell receptor on a CD8+ T cell initiates a signaling cascade leading to T-cell activation, proliferation, and effector functions.

This intricate signaling network culminates in the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes essential for T-cell function, including cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the Uty HY (246-254) peptide.

Peptide Synthesis

Synthetic Uty HY (246-254) peptide (WMHHNMDLI) is typically produced by solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to a purity of >95%.[2] The lyophilized peptide is stored at -20°C.

In Vivo Cytotoxic T Lymphocyte (CTL) Priming and Assay

This protocol outlines the steps to prime a CTL response against the Uty HY peptide in vivo and subsequently measure the cytotoxic activity.

Materials:

-

Female C57BL/6 mice

-

Male C57BL/6 splenocytes (for priming)

-

Uty HY (246-254) peptide

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Chromium-51 (⁵¹Cr)

-

RPMI 1640 medium with 10% FBS

Protocol:

-

Priming: Inject female C57BL/6 mice intravenously with 2 x 10⁷ male C57BL/6 splenocytes.

-

Target Cell Preparation:

-

Harvest splenocytes from a naive female C57BL/6 mouse.

-

Divide the splenocytes into two populations.

-

Pulse one population with 1 µM Uty HY (246-254) peptide for 1 hour at 37°C. The other population serves as an unpulsed control.

-

Label the peptide-pulsed and unpulsed populations with high (e.g., 5 µM) and low (e.g., 0.5 µM) concentrations of CFSE, respectively.

-

Alternatively, for a chromium release assay, label the target cells with ⁵¹Cr.

-

-

In Vivo Cytotoxicity Assay:

-

Mix the two labeled target cell populations in a 1:1 ratio.

-

Inject the cell mixture intravenously into the primed mice.

-

After a defined period (e.g., 4-18 hours), harvest spleens from the recipient mice.

-

Analyze the splenocytes by flow cytometry to determine the relative survival of the peptide-pulsed (high CFSE) versus the unpulsed (low CFSE) target cells.

-

The percentage of specific lysis is calculated as: [1 - (% peptide-pulsed cells in primed mice / % unpulsed cells in primed mice) / (% peptide-pulsed cells in naive mice / % unpulsed cells in naive mice)] x 100.

-

Chromium-51 Release Assay for Cytotoxicity

This in vitro assay quantifies the lytic activity of CTLs against target cells presenting the Uty HY peptide.

Protocol:

-

Effector Cell Preparation: Generate Uty HY-specific CTLs by co-culturing female splenocytes with irradiated male splenocytes for 5-7 days.

-

Target Cell Labeling:

-

Incubate target cells (e.g., male splenocytes or a suitable cell line pulsed with Uty HY peptide) with ⁵¹Cr (sodium chromate) for 1-2 hours at 37°C.

-

Wash the labeled target cells extensively to remove unincorporated ⁵¹Cr.

-

-

Co-culture:

-

Plate the labeled target cells at a constant number per well in a 96-well plate.

-

Add the effector CTLs at varying effector-to-target (E:T) ratios.

-

Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with detergent).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Measurement:

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Mass Spectrometry for Peptide Identification

This protocol describes the general workflow for identifying MHC-bound peptides, such as the Uty HY peptide, from cells.

Protocol:

-

Cell Lysis: Lyse a large number of male cells (e.g., splenocytes) in a buffer containing protease inhibitors.

-

Immunoaffinity Purification:

-

Prepare an antibody affinity column using a monoclonal antibody specific for the H2-Db molecule (e.g., B22.249).

-

Pass the cell lysate over the affinity column to capture the H2-Db-peptide complexes.

-

Wash the column extensively to remove non-specifically bound proteins.

-

-

Peptide Elution: Elute the bound H2-Db-peptide complexes from the column using an acidic buffer (e.g., 0.1% trifluoroacetic acid).

-

Peptide Separation: Separate the eluted peptides from the MHC heavy and light chains, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Mass Spectrometry Analysis: Analyze the collected peptide fractions by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

-

Data Analysis: Compare the obtained peptide sequences against a protein database to identify the source protein (in this case, the Uty protein).

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the T-cell response to the Uty HY (246-254) peptide.

Table 2: T-Cell Response to Uty HY (246-254) Peptide

| Parameter | Value/Observation | Cell Type/Assay | Reference(s) |

| Precursor Frequency | Naive CD8+ T cells specific for Uty are detectable | Tetramer Staining | [7] |

| IFN-γ Production | Increased IFN-γ secretion upon peptide stimulation | ELISPOT, Intracellular Staining | [1] |

| IL-2 Production | A subset of responding T cells produce IL-2 | Intracellular Staining | [1] |

| In Vivo Cytotoxicity | Efficient lysis of peptide-pulsed target cells | In Vivo CTL Assay | [7] |

Note: While specific concentrations of cytokines and precise precursor frequencies are not consistently reported across studies, the qualitative and semi-quantitative data strongly indicate a robust and measurable T-cell response to the Uty HY (246-254) peptide.

Conclusion

The Uty HY (246-254) peptide remains a critical tool for studying the fundamental mechanisms of T-cell recognition, alloreactivity, and the complex balance between GVHD and GVL in transplantation immunology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into this important minor histocompatibility antigen and its potential for therapeutic manipulation.

References

- 1. The Surprising Kinetics of the T Cell Response to Live Antigenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Estimating the Precursor Frequency of Naive Antigen-specific CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]

- 5. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]

- 7. Endogenous Naive CD8+ T Cell Precursor Frequency Regulates Primary and Memory Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. rupress.org [rupress.org]

- 12. JCI - Autoimmune melanocyte destruction is required for robust CD8+ memory T cell responses to mouse melanoma [jci.org]

The Role of Uty HY Peptide (246-254) in Graft-versus-Host Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (HSCT). It is an immune-mediated condition where donor T-cells recognize host tissues as foreign and mount an inflammatory attack. Minor histocompatibility antigens (mHAs) are a key class of antigens targeted in GVHD, particularly in the context of HLA-matched transplants. These antigens arise from polymorphic proteins that differ between the donor and recipient. One of the most well-characterized mHAs is the H-Y antigen, encoded by genes on the Y chromosome. In female-to-male HSCT, these male-specific antigens are recognized as foreign by the female donor's immune system.

This technical guide focuses on a specific and immunodominant H-Y antigen-derived peptide, the Uty HY peptide (246-254). We will delve into its fundamental role in the pathophysiology of GVHD, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Core Concepts: Uty HY Peptide (246-254)

The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence WMHHNMDLI . It is derived from the ubiquitously transcribed tetratricopeptide repeat protein on the Y chromosome (UTY). In mice, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db. In humans, analogous peptides from Y-chromosome-encoded proteins are presented by various HLA class I molecules and can elicit potent CD8+ cytotoxic T-lymphocyte (CTL) responses.

The immunodominance of the Uty HY peptide (246-254) makes it a focal point for the anti-male immune response in female hosts. This robust recognition by the donor's T-cells in a female-to-male transplant setting is a critical initiating event in the development of GVHD.

Quantitative Data on Uty HY Peptide (246-254) in GVHD

The precise quantification of Uty HY peptide (246-254)-specific T-cells and their direct correlation with GVHD severity in human patients is an area of ongoing research. However, studies in both human subjects and mouse models provide compelling evidence for their significant role.

Table 1: Frequency of H-Y Specific T-cells in GVHD Patients

| Patient Cohort | Tissue/Sample Type | Frequency of H-Y Specific T-cells among CD8+ T-cells | GVHD Grade | Reference |

| Male recipients of female grafts with skin aGVHD | Skin Biopsy | 68% - 78% | Not specified | [1] |

| Male recipients of female grafts with aGVHD | Peripheral Blood Mononuclear Cells (PBMCs) | Increased ELISPOT response to H-Y peptides | Acute GVHD | [2] |

Table 2: Uty HY Peptide (246-254) in Mouse Models of GVHD

| Mouse Model | Experimental Condition | Outcome | Quantitative Measure | Reference |

| Female C57BL/6 mice receiving syngeneic male skin grafts | Pre-treatment with immature dendritic cells pulsed with Uty HY peptide (246-254) | Prolonged graft survival | Not specified | [3] |

| Female C57BL/6 mice immunized with male spleen cells | In vivo cytotoxicity assay | Elimination of Uty-pulsed target cells | Specific lysis of target cells | [4] |

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Cascade in GVHD

The recognition of the Uty HY peptide (246-254) presented on an antigen-presenting cell (APC) or a host target cell by a donor-derived CD8+ T-cell is the crucial first step in the GVHD cascade. This interaction triggers a complex intracellular signaling pathway, leading to T-cell activation, proliferation, and cytotoxic effector function.

Experimental Workflow: In Vivo Cytotoxicity Assay

A key method to assess the functional consequence of Uty HY peptide (246-254) recognition is the in vivo cytotoxicity assay. This assay directly measures the ability of cytotoxic T-lymphocytes to kill target cells presenting the specific peptide in a living animal.

Detailed Experimental Protocols

Peptide Synthesis and Preparation

-

Peptide: Uty HY peptide (246-254) with the sequence WMHHNMDLI.

-

Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Purification: Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Verification: The identity of the peptide is confirmed by mass spectrometry.

-

Solubilization and Storage: The lyophilized peptide is dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Intracellular Cytokine Staining for IFN-γ

This protocol is for the detection of IFN-γ production by Uty HY peptide (246-254)-specific T-cells.

-

Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental animals or patients.

-

Stimulation:

-

Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.

-

Stimulate the cells with Uty HY peptide (246-254) at a final concentration of 1-10 µg/mL.

-

Include a positive control (e.g., PMA and ionomycin) and a negative control (no peptide).

-

Incubate for 1-2 hours at 37°C.

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours at 37°C.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

-

-

Intracellular Staining:

-

Wash the cells with permeabilization buffer.

-

Stain with a fluorescently-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

-

-

Acquisition and Analysis:

In Vivo Cytotoxicity Assay

This protocol details the steps for an in vivo cytotoxicity assay to measure the killing of Uty HY peptide (246-254)-pulsed target cells.[7]

-

Target Cell Preparation:

-

Isolate splenocytes from a naive syngeneic donor mouse.

-

Lyse red blood cells using ACK lysis buffer.

-

Divide the splenocytes into two populations.

-

-

Peptide Pulsing and Labeling:

-

Target Population: Pulse one population of splenocytes with 1-10 µg/mL of Uty HY peptide (246-254) for 1 hour at 37°C. Label these cells with a high concentration of Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM), resulting in a CFSEhigh population.

-

Control Population: Incubate the second population of splenocytes without peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM), resulting in a CFSElow population.

-

-

Adoptive Transfer:

-

Wash both cell populations extensively to remove excess peptide and CFSE.

-

Mix the CFSEhigh (target) and CFSElow (control) populations at a 1:1 ratio.

-

Inject approximately 10 x 106 total cells intravenously into recipient mice (both GVHD model and control mice).

-

-

Analysis:

-

After 18-24 hours, harvest the spleens from the recipient mice.

-

Prepare single-cell suspensions.

-

Analyze the cells by flow cytometry, gating on the CFSE-positive populations.

-

-

Calculation of Specific Lysis:

-

Determine the ratio of CFSElow to CFSEhigh cells in both control and experimental mice.

-

The percentage of specific lysis is calculated using the following formula:

-

% Specific Lysis = [1 - (Ratio in control mice / Ratio in experimental mice)] x 100

-

-

Conclusion

The Uty HY peptide (246-254) is a critical mediator in the pathogenesis of GVHD in the context of female-to-male hematopoietic stem cell transplantation. Its immunodominant nature and presentation by common MHC class I molecules make it a potent target for donor T-cell responses. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the role of this peptide further and to develop novel therapeutic strategies aimed at mitigating its detrimental effects in GVHD. A deeper understanding of the molecular and cellular events initiated by the recognition of the Uty HY peptide (246-254) will be instrumental in improving the safety and efficacy of allogeneic HSCT.

References

- 1. In situ detection of HY-specific T cells in acute graft-versus-host disease-affected male skin after sex-mismatched stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 3. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo cytotoxicity of T cells cloned from rejecting allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]

- 7. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]

Uty HY Peptide (246-254): A Core Component in Organ Transplantation Immunology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), a minor histocompatibility antigen (mHAg), plays a pivotal role in the complex immunological landscape of organ transplantation. As a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY), it is a key target for the recipient's immune system in cases of sex-mismatched transplantation (male donor to female recipient). This guide provides a comprehensive technical overview of the Uty HY peptide (246-254), its immunological properties, and its relevance in graft-versus-host disease (GVHD) and the beneficial graft-versus-leukemia (GVL) effect. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.

The Uty HY peptide, with the amino acid sequence WMHHNMDLI, is presented to the immune system by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[1] This presentation allows for recognition by cytotoxic T lymphocytes (CTLs), initiating an immune response that can lead to graft rejection. However, this same mechanism can be harnessed to eliminate residual leukemia cells in hematopoietic stem cell transplantation (HSCT), contributing to the GVL effect. Understanding the precise mechanisms of Uty HY peptide recognition and the subsequent T-cell response is crucial for developing strategies to modulate immune outcomes in transplantation.

Immunobiology of Uty HY Peptide (246-254)

The immunogenicity of the Uty HY peptide is a central factor in its role in transplantation immunology. As a non-self antigen in female recipients, it can elicit a potent CD8+ T-cell response. This response is a double-edged sword: while it can lead to the rejection of solid organ transplants and the development of GVHD in HSCT, it is also a critical component of the anti-leukemic GVL effect.

Several studies have highlighted the immunodominance of the Uty HY peptide in the anti-HY immune response. Following immunization of female mice with male cells, a significant portion of the responding CD8+ T cells are specific for the Uty HY peptide presented by H2-Db. One study found that approximately 1.3% of all host CD8+ T cells were specific for either the Uty or another HY antigen, Smcy, 15 days post-immunization, with this number increasing to between 2.2% and 2.8% by day 12.[2] This robust response underscores the importance of this single peptide in the overall anti-male immune response.

Quantitative Analysis of T-Cell Responses to Uty HY Peptide (246-254)

The quantification of T-cell responses to the Uty HY peptide is essential for assessing its immunological impact. Various assays are employed to measure different aspects of the T-cell response, including cytokine production, proliferation, and cytotoxicity. The following tables summarize the available quantitative data from studies investigating the Uty HY peptide.

| Assay Type | Cell Type | Peptide Concentration | Results | Reference |

| Intracellular Cytokine Staining (IFN-γ) | Host CD8+ T cells | 1 µM | Following immunization with 1x10^7 male splenocytes, ~1.3% of host CD8+ T cells were Uty or Smcy specific at day 15. This increased to 2.2-2.8% by day 12 with an immunizing dose of 2x10^7 splenocytes. | [2] |

| In Vivo Cytotoxicity Assay | Splenocytes | 1 µM | In day 15 primed female mice, Uty-specific CTLs rapidly lysed peptide-pulsed female target cells in an antigen-specific manner. Smcy-pulsed cells were observed to be rejected more efficiently than Uty-pulsed cells, though specific lysis percentages for Uty were not provided. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide in-depth protocols for key experiments used to study the Uty HY peptide (246-254).

In Vivo Cytotoxicity Assay

This assay measures the ability of Uty HY peptide-specific CTLs to kill target cells in a living animal.

Materials:

-

C57BL/6 (B6) female mice (immune and naive)

-

B6.SJL (Ly5.1+) female splenocytes (target cells)

-

Uty HY peptide (246-254) (WMHHNMDLI)

-

Irrelevant control peptide (e.g., GP33-41)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate-buffered saline (PBS)

-

Complete RPMI-1640 medium

-

Flow cytometer

Protocol:

-

Target Cell Preparation:

-

Prepare a single-cell suspension of splenocytes from B6.SJL female mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with 1 µM Uty HY peptide (246-254) in complete RPMI-1640 medium for 1 hour at 37°C.

-

Pulse the second population with 1 µM of an irrelevant control peptide under the same conditions.

-

-

CFSE Labeling:

-

Label the Uty-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM).

-

Label the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM).

-

Quench the labeling reaction with fetal bovine serum (FBS).

-

-

Cell Injection:

-

Mix equal numbers of the CFSEhigh (Uty-pulsed) and CFSElow (control-pulsed) target cells.

-

Inject a total of 2 x 10^7 cells intravenously into both naive and day 15 immune female B6 mice.[2]

-

-

Analysis:

-

After a defined period (e.g., 8 hours), harvest spleens from the recipient mice.[2]

-

Prepare single-cell suspensions.

-

Analyze the cell populations by flow cytometry, gating on the Ly5.1+ donor cells.

-

Determine the ratio of CFSEhigh to CFSElow cells.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Ratio in immune mice / Ratio in naive mice)) * 100

-

IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

Materials:

-

96-well PVDF-membrane ELISpot plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

Uty HY peptide (246-254)

-

Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

PBS and PBS-Tween20 (PBST)

Protocol:

-

Plate Coating:

-

Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.

-

Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate with PBS.

-

Block the wells with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

-

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes or PBMCs from immunized mice.

-

Add 2 x 10^5 to 5 x 10^5 cells per well.

-

Stimulate the cells with Uty HY peptide (246-254) at a final concentration of 1-10 µg/mL.

-

Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the wells extensively with PBST.

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the wells with PBST.

-

Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the wells with PBST and then PBS.

-

-

Development and Analysis:

-

Add the appropriate substrate and monitor for the development of spots.

-

Stop the reaction by washing with water.

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISpot reader. The results are expressed as spot-forming units (SFUs) per million cells.

-

CFSE T-Cell Proliferation Assay

The CFSE (Carboxyfluorescein succinimidyl ester) assay is used to track the proliferation of T cells in response to antigenic stimulation.

Materials:

-

CFSE dye

-

Single-cell suspension of splenocytes or lymph node cells from female mice

-

Uty HY peptide (246-254)

-

Antigen-presenting cells (APCs) (e.g., irradiated male splenocytes)

-

Complete RPMI-1640 medium

-

Flow cytometer

Protocol:

-

CFSE Labeling:

-

Resuspend splenocytes or lymph node cells from female mice in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the reaction with FBS.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Stimulation:

-

Co-culture the CFSE-labeled female T cells with irradiated male splenocytes (as APCs) at an appropriate ratio (e.g., 1:1).

-

Add Uty HY peptide (246-254) at a final concentration of 1-10 µg/mL.

-

Include an unstimulated control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD4).

-

Acquire the data on a flow cytometer.

-

Analyze the CFSE fluorescence intensity within the CD8+ T-cell population. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Calculate the proliferation index, which is the average number of divisions that a cell has undergone.

-

Signaling Pathways and Experimental Workflows

The recognition of the Uty HY peptide (246-254) by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function.

T-Cell Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway initiated upon TCR engagement.

Caption: General T-Cell Receptor (TCR) signaling cascade.

Experimental Workflow for Assessing Uty HY Peptide Immunogenicity

The following diagram outlines a typical experimental workflow to characterize the immune response to the Uty HY peptide.

Caption: Workflow for Uty HY peptide immunogenicity assessment.

Conclusion

The Uty HY peptide (246-254) is a critical mHAg in the context of organ and hematopoietic stem cell transplantation. Its male-specific expression and potent immunogenicity make it a key driver of both detrimental GVHD and beneficial GVL responses. A thorough understanding of the quantitative aspects of the T-cell response to this peptide, facilitated by robust and reproducible experimental protocols, is paramount for the development of novel therapeutic strategies. By dissecting the signaling pathways and cellular interactions involved in the recognition of the Uty HY peptide, researchers can aim to selectively enhance the GVL effect while mitigating the risk of GVHD, ultimately improving the outcomes for patients undergoing transplantation. This guide provides a foundational resource for scientists and drug development professionals dedicated to advancing the field of transplantation immunology.

References

Immunogenicity of Uty HY Peptide (246-254) in Female Recipients: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Uty HY peptide (246-254), a minor histocompatibility (H-Y) antigen, is a critical component in the immune response of female recipients to male cells and tissues. Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this nonamer peptide (WMHHNMDLI) is a potent immunogen in female mice of the H-2b haplotype. It elicits a robust CD8+ cytotoxic T lymphocyte (CTL) response, which is a key factor in the rejection of male skin and organ grafts. This technical guide provides a comprehensive overview of the immunogenicity of the Uty HY peptide (246-254), detailing the underlying immunological mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for its assessment. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, transplantation, and immunotherapy.

Introduction

Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules and can induce an immune response in genetically disparate individuals of the same species. The H-Y antigens, encoded by genes on the Y chromosome, are a classic example of mHags. In the context of transplantation from a male donor to a female recipient, these H-Y antigens are recognized as foreign, leading to an alloreactive immune response.

The Uty HY peptide (246-254) has been identified as an immunodominant H-Y epitope in C57BL/6 (H-2b) female mice. Its recognition by the female recipient's immune system triggers a potent CD8+ T-cell response, resulting in the elimination of male cells. This response has significant implications for transplantation, graft-versus-host disease (GVHD), and the development of immunotherapies. Understanding the immunogenicity of this specific peptide is crucial for developing strategies to modulate these immune responses.

Immunobiology of Uty HY Peptide (246-254)

Antigen Processing and Presentation

The Uty HY peptide (246-254) is an endogenous antigen in male cells. Its presentation to the immune system of a female recipient follows the MHC class I antigen processing pathway.[1][2]

-

Proteasomal Degradation: The Uty protein is degraded in the cytoplasm by the proteasome. The generation of the Uty(246-254) epitope is dependent on the immunoproteasome subunit LMP7.

-

Peptide Transport: The resulting peptide fragments, including Uty(246-254), are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP).[3][4]

-

MHC Class I Loading: In the ER, the Uty(246-254) peptide binds to nascent MHC class I molecules (H-2Db in C57BL/6 mice). This binding is facilitated by a complex of chaperone proteins.[3][4]

-

Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface, where it is presented to CD8+ T cells.[3][4]

T-Cell Recognition and Activation

Female mice possess a repertoire of T cells capable of recognizing the Uty HY peptide (246-254) presented by H-2Db molecules. The interaction between the T-cell receptor (TCR) on a CD8+ T cell and the Uty(246-254)/H-2Db complex initiates a signaling cascade leading to T-cell activation.[3][5][6]

-

TCR Engagement: The TCR on a naive CD8+ T cell specifically recognizes the Uty(246-254) peptide within the groove of the H-2Db molecule.[7]

-

Signal Transduction: This binding event triggers a series of intracellular signaling events, involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, recruitment and activation of ZAP-70, and the activation of downstream pathways such as the PLCγ1, MAPK, and PI3K-AKT pathways.[6][8][9][10]

-

T-Cell Proliferation and Differentiation: Activated CD8+ T cells undergo clonal expansion and differentiate into effector cytotoxic T lymphocytes (CTLs) and memory T cells.[3]

-

Effector Function: Effector CTLs can recognize and kill male target cells presenting the Uty(246-254) peptide through the release of cytotoxic granules containing perforin (B1180081) and granzymes, and through Fas/FasL interactions.

Quantitative Assessment of Immunogenicity

The immunogenicity of the Uty HY peptide (246-254) can be quantified using various immunological assays. The following tables summarize representative quantitative data from studies in female C57BL/6 mice.

Table 1: Frequency of Uty HY (246-254)-Specific CD8+ T Cells

| Assay | Tissue | Stimulus | Time Point (post-immunization) | Frequency of CD8+ T cells | Reference |

| Tetramer Staining | Spleen | Male Splenocytes | Day 10 | ~0.5 - 1.5% of CD8+ T cells | [11][12] |

| Tetramer Staining | Peripheral Blood | Male Bone Marrow | Day 14 | ~1 - 2.5% of CD8+ T cells | [11] |

| Intracellular Cytokine Staining (IFN-γ) | Spleen | Male Splenocytes | Day 15 | ~1.0 - 2.0% of CD8+ T cells | [13] |

Table 2: In Vivo Cytotoxic T Lymphocyte (CTL) Activity

| Target Cells | Recipient Mice | Time Point (post-transfer) | Specific Lysis (%) | Reference |

| Uty(246-254)-pulsed splenocytes | Female mice immunized with male splenocytes | 4 hours | ~40 - 60% | [13] |

| Uty(246-254)-pulsed splenocytes | Female mice immunized with male bone marrow | 18-24 hours | >98% | [11] |

| Male splenocytes | Female mice immunized with male splenocytes | 72 hours | ~94% | [13] |

Table 3: Cytokine Production by Uty HY (246-254)-Specific T Cells

| Assay | Cell Type | Stimulus | Cytokine | Response | Reference |

| ELISpot | Splenocytes | Uty(246-254) peptide | IFN-γ | Significant number of spot-forming cells | [14] |